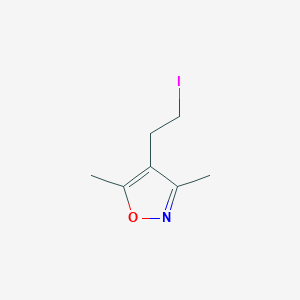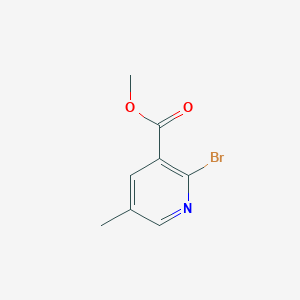
Methyl 2-bromo-5-methylnicotinate
Vue d'ensemble
Description
“Methyl 2-bromo-5-methylnicotinate” is a chemical compound that belongs to the family of alkyl nicotinates. It has a CAS Number of 136227-39-9 and a molecular weight of 230.06 . The IUPAC name for this compound is “methyl 2-bromo-5-methylnicotinate” and its InChI code is "1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-5-methylnicotinate” can be represented by the formula C8H8BrNO2 . The InChI key for this compound is XSYQCMMZAQCJKA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-methylnicotinate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator . It is shipped at room temperature .Applications De Recherche Scientifique
Alternatives to Methyl Bromide in Agriculture
Methyl bromide has been a widely used fumigant for pest and pathogen control in agriculture. Due to environmental concerns, such as its role in ozone depletion, there has been significant research into finding alternatives. Studies have focused on organic and conventional systems, including crops like strawberries, peppers, and tomatoes, to develop integrated management systems that begin with pre-plant decisions and continue through post-harvest processing. This research is crucial for identifying safer alternatives that could potentially involve compounds like Methyl 2-bromo-5-methylnicotinate (Schneider et al., 2003).
Post-Harvest Pest Control
Research on alternatives to methyl bromide for post-harvest pest control in stored products, such as grains and fruits, has explored physical control methods and chemical replacements. This is critical for ensuring food safety and reducing reliance on ozone-depleting substances. The development of new compounds and methods for pest control in post-harvest scenarios is an ongoing area of research, where Methyl 2-bromo-5-methylnicotinate might find applications (Fields & White, 2002).
Soil Fumigation and Environmental Impact
Studies on the volatilization of methyl bromide from agricultural fields post-application have highlighted the environmental impact of soil fumigants. Understanding the behavior of such compounds in the environment helps in developing strategies to minimize their negative effects, potentially guiding the safe use of related compounds like Methyl 2-bromo-5-methylnicotinate (Majewski et al., 1995).
Synthesis and Chemical Properties
Research into the electrochemical carboxylation of related compounds in ionic liquids presents an innovative approach to synthesizing valuable chemical derivatives under mild conditions. Such studies contribute to the broader field of green chemistry by avoiding harmful solvents and provide insights into the reactivity and potential applications of Methyl 2-bromo-5-methylnicotinate derivatives (Feng et al., 2010).
Novel Pyridine Derivatives and Biological Activities
The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions has been explored, including studies on their potential biological activities. Such research not only advances organic synthesis techniques but also explores the therapeutic potential of pyridine derivatives, which could relate to Methyl 2-bromo-5-methylnicotinate (Ahmad et al., 2017).
Safety And Hazards
“Methyl 2-bromo-5-methylnicotinate” is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statement P261 is also associated with this compound . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate the hazards associated with it .
Propriétés
IUPAC Name |
methyl 2-bromo-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYQCMMZAQCJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395796 | |
| Record name | methyl 2-bromo-5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-methylnicotinate | |
CAS RN |
136227-39-9 | |
| Record name | methyl 2-bromo-5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



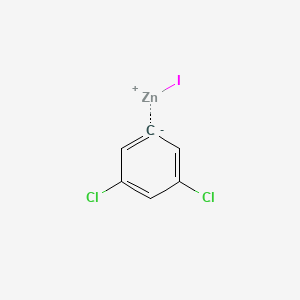
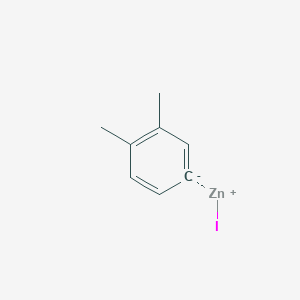
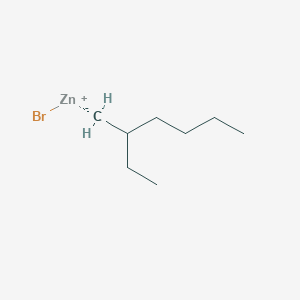
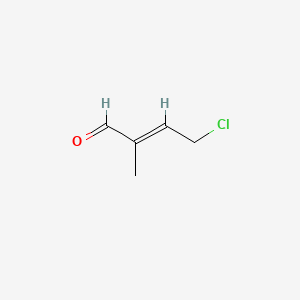
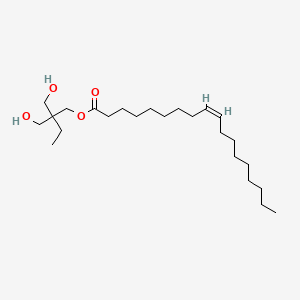
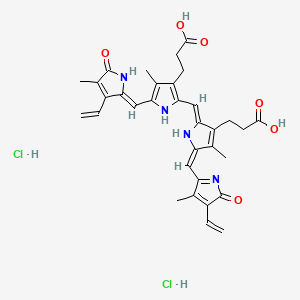
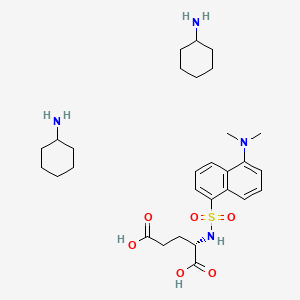
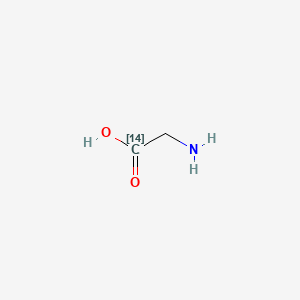
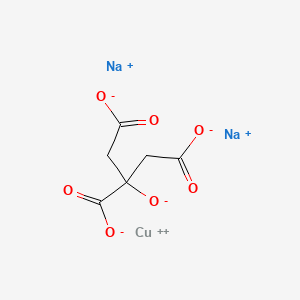
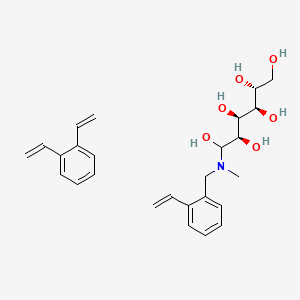
![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)

![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)
